 
            | REACTION_CXSMILES | CC1C=CC(P(C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC(C)=CC=2)C2C=CC(C)=CC=2)C2C=CC(C)=CC=2)=CC=1.C1([SiH3])C=CC=CC=1.[N+:58](/[CH:61]=[C:62](/[C:64]1[CH:69]=[CH:68][CH:67]=[CH:66][CH:65]=1)\[CH3:63])([O-:60])=[O:59].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>CC(C)([O-])C.[Cu+].C1(C)C=CC=CC=1.O.O1CCCC1>[N+:58]([CH2:61][CH:62]([C:64]1[CH:69]=[CH:68][CH:67]=[CH:66][CH:65]=1)[CH3:63])([O-:60])=[O:59] |f:3.4,5.6| | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [F-].C(CCC)[N+](CCCC)(CCCC)CCCC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O1CCCC1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    185 μL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)[SiH3]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    27 μL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    1 mmol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [N+](=O)([O-])\C=C(/C)\C1=CC=CC=C1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    32.7 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    6.8 mg                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    CC(C)([O-])C.[Cu+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    5 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)C                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            poly(methylhydrosiloxane)                                                                                                                                                                     | 
| Quantity | 
                                                                                    6 μL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    4.9 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O                                                                                 | 
| Control Type | 
                                                                                AMBIENT                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                After stirring for 30 minutes at room temperature                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                to give an asymmetric copper complex                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                This solution to the amount containing 1 μmol of the asymmetric copper complex                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                nD20=1.398, produced by Fluka)                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                were added                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                After stirring for 5 minutes                                                                             | 
| Duration | 
                                                                                5 min                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                the mixture was further stirred for 24 hours at room temperature                                                                             | 
| Duration | 
                                                                                24 h                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                stirring                                                                             | 
| Type | 
                                                                                WAIT                                                                             | 
| Details | 
                                                                                was continued for 3 hours                                                                             | 
| Duration | 
                                                                                3 h                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                the mixture was extracted with diethyl ether (30 mL×2)                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                After drying over sodium sulfate                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the solvent was evaporated                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The residue was purified by flash chromatography (silica gel, hexane/ethyl acetate)                                                                             | 
| Reaction Time | 30 min | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    [N+](=O)([O-])CC(C)C1=CC=CC=C1                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| YIELD: PERCENTYIELD | 60% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |